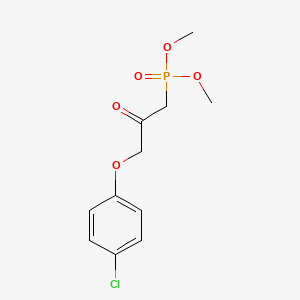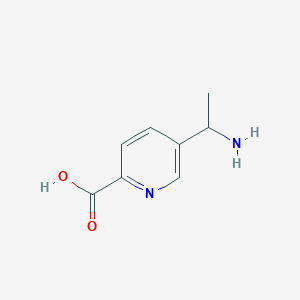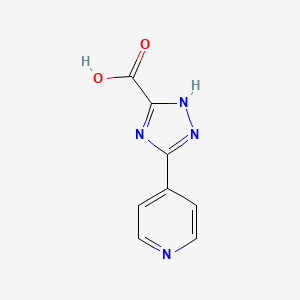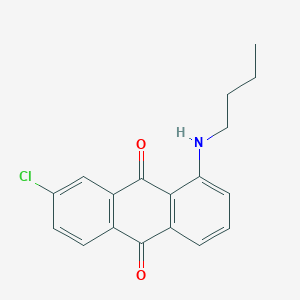
Indium(i)iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Indium(I) iodide can be synthesized through several methods:
Direct Reaction: Indium reacts with iodine in a vacuum at temperatures between 300°C and 400°C. [ 2\text{In} + \text{I}_2 \rightarrow 2\text{InI} ]
Reaction with Indium(III) Iodide: Indium reacts with indium(III) iodide at similar temperatures. [ 2\text{In} + \text{InI}_3 \rightarrow 3\text{InI} ]
Reaction with Mercury(II) Iodide: Indium reacts with mercury(II) iodide at 350°C. [ 2\text{In} + \text{HgI}_2 \rightarrow 2\text{InI} + \text{Hg} ]
Chemical Reactions Analysis
Indium(I) iodide undergoes various chemical reactions:
Oxidation: Reacts with oxygen in the presence of water to form indium hydroxide and hydrogen iodide. [ 2\text{InI} + \text{O}_2 + 3\text{H}_2\text{O} \rightarrow 2\text{In(OH)}_2 + 2\text{HI} ]
Hydrolysis: Decomposes slowly with hot water to form indium hydroxide and hydrogen iodide. [ 2\text{InI} + \text{H}_2\text{O} \rightarrow \text{InOH} + \text{HI} ]
Scientific Research Applications
Indium(I) iodide has several applications in scientific research:
Photovoltaic Applications: It is evaluated as a lead-free perovskite-inspired material for photovoltaic applications.
X-ray and Gamma-ray Detectors: Single crystals of indium(I) iodide are promising materials for room temperature detectors due to their high average atomic number and large bandgap.
Organic Synthesis: Used as a reagent in organic reactions such as cyclization and cleavage of diselenide or disulfide.
Metal Halide Lamps: Used as a vapor component in metal halide lamps.
Mechanism of Action
The mechanism of action of indium(I) iodide in its applications involves its ability to form complexes and participate in redox reactions. For instance, in organic synthesis, it acts as a reducing agent, facilitating the formation of desired products .
Comparison with Similar Compounds
Indium(I) iodide can be compared with other indium halides:
Indium(I) Fluoride (InF): Similar in structure but differs in reactivity and applications.
Indium(I) Chloride (InCl): Used in different organic synthesis reactions due to its unique reactivity.
Indium(I) Bromide (InBr): Shares similar properties but is used in different industrial applications.
Indium(I) iodide stands out due to its specific applications in photovoltaic materials and as a non-toxic alternative to other metal iodides in gamma-ray detectors .
Properties
Molecular Formula |
IIn- |
|---|---|
Molecular Weight |
241.722 g/mol |
IUPAC Name |
indium;iodide |
InChI |
InChI=1S/HI.In/h1H;/p-1 |
InChI Key |
MYOUQHZJPJRVTN-UHFFFAOYSA-M |
Canonical SMILES |
[In].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
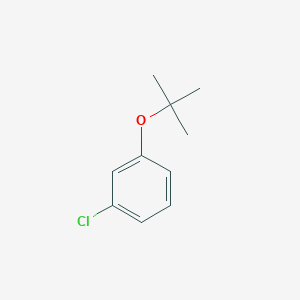
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)

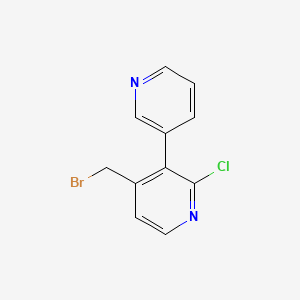
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
